molecular formula C8H2BrClN2S B1342175 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile CAS No. 690635-43-9

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1342175
CAS No.: 690635-43-9
M. Wt: 273.54 g/mol
InChI Key: KKLKBFNWWLKRCD-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H2BrClN2S and a molecular weight of 274.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and a thieno[3,2-c]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile typically involves the reaction of 2-bromo-4-chlorothiophene with a suitable pyridine derivative under controlled conditions. One common method includes the use of N-methylpyrrolidone (NMP) as a solvent and potassium carbonate as a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorothieno[3,2-c]pyridine-6-carbonitrile
  • 2-Bromo-4-chlorothieno[3,2-c]pyridine-5-carbonitrile
  • 2-Bromo-4-chlorothieno[3,2-c]pyridine-8-carbonitrile

Uniqueness

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClN2S/c9-6-1-5-7(13-6)4(2-11)3-12-8(5)10/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLKBFNWWLKRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=C2C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593854
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690635-43-9
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-7-cyano-4-oxo-4,5-dihydrothieno[3,2-c]-pyridine (99) (2.0 g, 7.84 mmol) was dissolved in phosphorus oxychloride (60 mL) and the resulting solution heated at reflux for 2 h. After this time the mixture was poured into ice and stirred for 1 h. The precipitated solid was filtered, washed with water and dried (50° C., P2O5, in vacuo), affording a brown solid (1.99 g). 1H NMR (300 MHz, d6-DMSO) δ 9.05 (s, 1H), 8.21 (s, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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